molecular formula C27H21ClN2O7S B11548135 dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11548135
M. Wt: 553.0 g/mol
InChI Key: BPYSVOPMUMPLQY-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes aromatic rings, sulfonyl groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate typically involves multiple steps:

    Formation of the Naphthylidene Intermediate: The reaction begins with the condensation of 2-hydroxynaphthaldehyde with an amine to form the naphthylidene intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate: Similar structure but with a phenyl group instead of a naphthyl group.

    Dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxybenzyl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate: Similar structure but with a benzyl group.

Uniqueness

The uniqueness of dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate lies in its naphthyl group, which imparts distinct chemical and biological properties compared to its phenyl and benzyl analogs. This makes it a valuable compound for specific applications where these unique properties are desired.

Properties

Molecular Formula

C27H21ClN2O7S

Molecular Weight

553.0 g/mol

IUPAC Name

dimethyl 5-[[4-chloro-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C27H21ClN2O7S/c1-36-26(32)17-11-18(27(33)37-2)13-19(12-17)30-38(34,35)20-8-9-23(28)24(14-20)29-15-22-21-6-4-3-5-16(21)7-10-25(22)31/h3-15,30-31H,1-2H3

InChI Key

BPYSVOPMUMPLQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)OC

Origin of Product

United States

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